Monaspilosin is a bioactive compound derived from the marine organism Monas spp., specifically known for its potential pharmacological properties. This compound has garnered interest due to its unique chemical structure and biological activities, particularly in the fields of medicine and biochemistry.
Monaspilosin is primarily isolated from marine microorganisms, particularly those belonging to the genus Monas. These organisms are often found in marine environments and have been studied for their ability to produce various bioactive compounds that can have therapeutic effects.
Monaspilosin can be classified as a secondary metabolite, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. Secondary metabolites often play a crucial role in defense mechanisms and interactions with other organisms.
The synthesis of Monaspilosin typically involves extraction from its natural source, followed by purification processes such as chromatography. Various methods have been employed to isolate this compound effectively:
The extraction process often requires careful optimization of solvent type, temperature, and time to maximize yield. The purity of Monaspilosin is critical for subsequent biological testing and applications.
Monaspilosin's molecular structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The specific molecular formula and structure can be depicted as follows:
The molecular weight of Monaspilosin is approximately 345.39 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to elucidate its structure.
Monaspilosin undergoes various chemical reactions that can alter its structure and properties. Some notable reactions include:
Understanding these reactions is essential for developing derivatives of Monaspilosin that may exhibit improved efficacy or reduced toxicity in therapeutic applications.
The mechanism of action of Monaspilosin involves interaction with specific biological targets within cells. This compound has shown potential in modulating pathways related to cell signaling and apoptosis (programmed cell death).
Research indicates that Monaspilosin may exert its effects through:
Monaspilosin typically appears as a white to off-white crystalline solid. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) help characterize its thermal stability and phase transitions.
Monaspilosin has potential applications in various scientific fields:
Monaspilosin biosynthesis occurs within specialized biosynthetic gene clusters (BGCs) in Monascus spp. genomes, which encode polyketide synthases (PKS), tailoring enzymes, and transporters. The core PKS (e.g., mrpigA in M. ruber) synthesizes the azaphilone scaffold via iterative condensation of acetyl-CoA and malonyl-CoA units. Genomic analyses reveal that Monascus BGCs exhibit high synteny with those in phylogenetically related fungi like Penicillium marneffei, where the pks3 cluster directs monascorubrin production—a structural precursor to monaspilosin [1] [5]. This cluster spans ~25 kb and includes genes encoding a non-reducing PKS with ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), methyltransferase (MT), and thiolester reductase (R) domains [1]. Adjacent genes (rp1–rp4) encode oxidoreductases and fatty acid synthases essential for side-chain modifications. Notably, the mrpigF gene in M. ruber, encoding an FAD-dependent oxidoreductase, is critical for late-stage oxidation steps unique to monaspilosin biogenesis [5]. Comparative genomics further indicates that strain-specific variations in BGC architecture account for differences in monaspilosin yield among Monascus species [5].
Table 1: Key Genes in Monaspilosin Biosynthetic Gene Cluster (BGC)
Gene | Function | Domain/Enzyme Class | Impact on Biosynthesis |
---|---|---|---|
mrpigA | Polyketide backbone formation | PKS (KS-AT-ACP-MT-R) | Loss abolishes all azaphilone production |
mrpigF | Oxidation at C13 | FAD-dependent oxidoreductase | Essential for monaspilosin formation |
rp2/rp3 | Fatty acid side-chain modification | Fatty acid synthase subunits | Alters side-chain length/cyclization |
mrpigN | Monooxygenation | FAD-dependent monooxygenase | Facilitates ring hydroxylation |
Monaspilosin incorporates a phenylacetic acid-derived side chain, distinguishing it from simpler Monascus azaphilones like monascorubrin. This process initiates via the in trans loading of phenylacetyl-CoA by the PKS ACP domain, which is then elongated with malonyl-CoA extender units. The rp3 gene product (3-oxoacyl-ACP synthase) catalyzes Claisen condensation to form a β-keto intermediate, which undergoes reductive dehydration by the rp2-encoded fatty acid synthase β-subunit [1]. Nuclear magnetic resonance (NMR) tracking studies confirm that the phenylacetate moiety originates directly from exogenous phenylalanine, which is deaminated and activated to phenylacetyl-CoA by cytosolic aminotransferases and CoA ligases [4]. The resulting polyketide chain cyclizes via aldol condensation to form the characteristic pyranoquinone bicyclic core. Crucially, the mrpigF-encoded oxidoreductase then catalyzes a regiospecific C-13 oxidation to yield the conjugated diene system definitive of monaspilosin [5]. Subcellular localization studies demonstrate that early PKS assembly occurs in the cytosol, while oxidation by MrPigF is compartmentalized to the cell wall, preventing cytotoxicity of reactive intermediates [5].
The indole-derived substituent in monaspilosin arises from non-enzymatic Schiff base formation between the C-13 carbonyl of the azaphilone core and tryptophan-derived amines. However, this reaction is tightly regulated at the cellular level. The global regulator LaeA acts as a nuclear scaffold protein that recruits histone acetyltransferases to open chromatin at the monaspilosin BGC, enhancing transcription of mrpigA and mrpigF [9]. Overexpression of LaeA in M. purpureus elevates monaspilosin titers by 1.8-fold, confirming its role as a pathway activator [9]. Additionally, the pH-responsive transcription factor PacC represses BGC expression under alkaline conditions, limiting precursor flux when extracellular pH exceeds 6.0 [5].
Amino acid permeases further modulate indole-ring incorporation by controlling intracellular tryptophan pools. Tryptophan supplementation (0.5–2 mM) increases monaspilosin yields by 40% in submerged cultures, whereas RNAi silencing of the high-affinity tryptophan transporter mtrpP reduces production by 60% [4]. This regulatory crosstalk ensures that indole availability aligns with precursor synthesis.
Monaspilosin belongs to the red azaphilone subclass but exhibits distinct biogenetic features compared to classical pigments:
Table 2: Biogenetic Comparison of Monaspilosin with Key Monascus Azaphilones
Compound | Core Structure | Side-Chain Origin | Key Tailoring Step | Regulatory Cofactor |
---|---|---|---|---|
Monaspilosin | Pyranoquinone | Phenylacetic acid | C13 oxidation (MrPigF) | Phenylacetyl-CoA |
Monascorubrin | Pyranoquinone | Hexanoic acid | Non-reductive ketone | Malonyl-CoA |
Rubropunctatin | Pyranoquinone | Octanoic acid | Non-reductive ketone | Malonyl-CoA |
Monascorubramine | Pyranoquinone | Hexanoic acid + tryptamine | Schiff base formation (non-enzymatic) | Tryptophan |
The biogenetic plasticity of Monascus azaphilones underscores the role of gene cluster neofunctionalization in expanding pigment diversity.
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